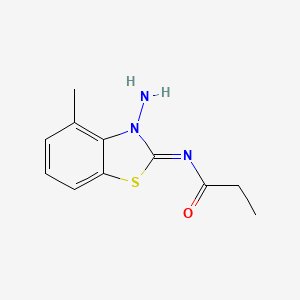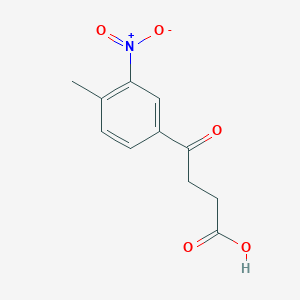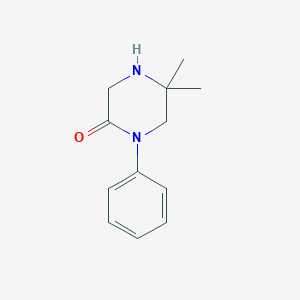![molecular formula C17H24N4O3 B8521682 tert-butyl 4-(2-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-3-yl)piperidine-1-carboxylate](/img/structure/B8521682.png)
tert-butyl 4-(2-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-3-yl)piperidine-1-carboxylate
Overview
Description
tert-butyl 4-(2-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-3-yl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine carboxylates. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrido[2,3-d]pyrimidinone moiety, and a tert-butyl ester group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of tert-butyl 4-(2-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-3-yl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrido[2,3-d]pyrimidinone core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable carbonyl compound.
Introduction of the piperidine ring: The pyrido[2,3-d]pyrimidinone intermediate is then reacted with a piperidine derivative under suitable conditions to form the desired piperidine ring.
Esterification: The final step involves the esterification of the piperidine carboxylate with tert-butyl alcohol in the presence of an acid catalyst to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
tert-butyl 4-(2-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out to replace certain substituents on the piperidine or pyrido[2,3-d]pyrimidinone rings with other functional groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction efficiency and selectivity.
Scientific Research Applications
tert-butyl 4-(2-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-3-yl)piperidine-1-carboxylate has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. It may exhibit activities such as enzyme inhibition, receptor modulation, or antimicrobial effects.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Researchers use this compound to study its effects on cellular processes, signaling pathways, and gene expression, contributing to the understanding of its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound may be used in the development of new materials, catalysts, or as a building block for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a crucial role in cellular functions. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
tert-butyl 4-(2-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-3-yl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-oxopiperidine-1-carboxylate: This compound shares the piperidine carboxylate structure but lacks the pyrido[2,3-d]pyrimidinone moiety, resulting in different biological activities and applications.
tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate:
tert-Butyl 2-oxo-2,4-dihydro-1H-spiro[piperidine-4,3-quinoline]-1-carboxylate:
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H24N4O3 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
tert-butyl 4-(2-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H24N4O3/c1-17(2,3)24-16(23)20-9-6-13(7-10-20)21-11-12-5-4-8-18-14(12)19-15(21)22/h4-5,8,13H,6-7,9-11H2,1-3H3,(H,18,19,22) |
InChI Key |
CALJAAFZWWVFRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CC3=C(NC2=O)N=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

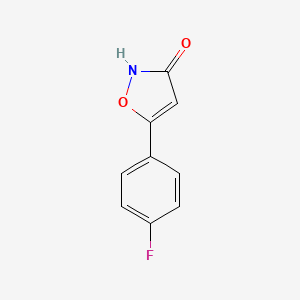
![[(1S,3R)-3-(Acetyloxy)cyclopentyl]acetic acid](/img/structure/B8521607.png)
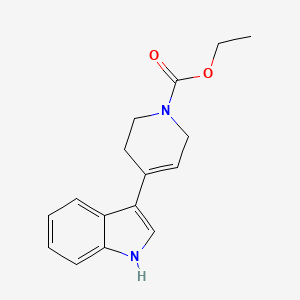
![(R)-tert-Butyl 4-hydroxy-6-methyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B8521618.png)


![ethyl 4-amino-3,6-dimethyl-2-pyridin-3-ylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B8521652.png)


![(-)-(2S)-[(R)-4-chloro-alpha-(nitromethyl)benzyl]cyclohexanone](/img/structure/B8521681.png)
